molecular formula C23H23NO3 B4204423 N~1~-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide

N~1~-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide

Cat. No.: B4204423
M. Wt: 361.4 g/mol
InChI Key: FWDBMQPAYCWWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxyphenyl group and a methylphenoxy group attached to a benzamide core

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-3-26-22-10-5-4-9-21(22)24-23(25)19-13-11-18(12-14-19)16-27-20-8-6-7-17(2)15-20/h4-15H,3,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDBMQPAYCWWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-[(3-methylphenoxy)methyl]benzoic acid with an appropriate amine, such as 2-ethoxyaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

N~1~-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: It can influence signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide
  • N-(2-ethoxyphenyl)-4-[(4-methylphenoxy)methyl]benzamide
  • N-(2-ethoxyphenyl)-4-[(3-chlorophenoxy)methyl]benzamide

Uniqueness

N~1~-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability, while the methylphenoxy group contributes to its pharmacological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.